p38 MAP Kinase Inhibitor III
Overview
Description
ML 3403 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses. This compound has shown significant potential in inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in peripheral blood mononuclear cell assays .
Mechanism of Action
Target of Action
ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
ML3403 is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that ML3403 competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The primary biochemical pathway affected by ML3403 is the p38 MAPK signaling pathway . By inhibiting p38 MAPK, ML3403 suppresses the release of cytokines, which are small proteins that are crucial in cell signaling . Specifically, ML3403 has been shown to suppress the release of cytokines both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) .
Result of Action
The primary molecular and cellular effect of ML3403’s action is the suppression of cytokine release . This can have significant downstream effects, as cytokines play a crucial role in the immune response and inflammation. By suppressing cytokine release, ML3403 may help to reduce inflammation and modulate the immune response .
Action Environment
The action, efficacy, and stability of ML3403 can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, ML3403 is recommended to be stored at 2-8°C, protected from light , indicating that temperature and light exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
ML3403 is a cell-permeable inhibitor that competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its activity . The compound has an IC50 value of 380 nM for p38α MAPK . ML3403 effectively suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models . It interacts with various biomolecules, including cytokines and enzymes involved in the inflammatory response, thereby modulating their activity and reducing inflammation .
Cellular Effects
ML3403 exerts significant effects on various cell types, particularly immune cells. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and LPS-stimulated mice . By inhibiting p38 MAPK, ML3403 disrupts cell signaling pathways that are crucial for the production and release of inflammatory mediators . This inhibition leads to reduced gene expression of pro-inflammatory cytokines and alters cellular metabolism, ultimately decreasing the inflammatory response .
Molecular Mechanism
The molecular mechanism of ML3403 involves its competitive inhibition of the ATP-binding site on p38 MAPK . This binding prevents the phosphorylation and activation of downstream targets involved in the inflammatory response . ML3403’s inhibition of p38 MAPK results in decreased activation of transcription factors such as nuclear factor-kappa B (NF-κB), which are essential for the expression of pro-inflammatory genes . Additionally, ML3403 modulates the activity of other signaling molecules and enzymes, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, ML3403 demonstrates stability and sustained activity over time. The compound is stable when stored at 2-8°C and protected from light . Upon solubilization, it remains stable at -20°C for up to three months . Long-term studies have shown that ML3403 maintains its inhibitory effects on cytokine release in both in vitro and in vivo models, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of ML3403 vary with different dosages in animal models. In a study involving rats with complete Freund’s adjuvant (CFA)-induced arthritis, ML3403 administered at a dose of 10 mg/kg produced significant anti-inflammatory effects . The compound reduced the production of pro-inflammatory cytokines and increased the levels of anti-inflammatory cytokines . Higher doses of ML3403 did not show marked signs of hepatotoxicity or gastrointestinal toxicity, indicating a favorable safety profile .
Metabolic Pathways
ML3403 is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate cytokine production and release . By inhibiting p38 MAPK, ML3403 alters metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation of metabolic pathways contributes to its overall anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, ML3403 is transported and distributed effectively due to its cell-permeable nature . The compound interacts with transporters and binding proteins that facilitate its localization to target sites . ML3403’s distribution within tissues ensures its availability at sites of inflammation, enhancing its therapeutic efficacy .
Subcellular Localization
ML3403’s subcellular localization is primarily within the cytoplasm, where it interacts with p38 MAPK and other signaling molecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing ML3403 to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 3403 involves the formation of a pyridinyl imidazole structure. The key steps include the reaction of 4-fluorophenyl-2-methylthio-1H-imidazole with 2-chloropyridine in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of ML 3403 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ML 3403 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridinyl ring .
Scientific Research Applications
ML 3403 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 MAPK and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and proliferation.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacokinetic studies
Comparison with Similar Compounds
Similar Compounds
SB 203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent and selective p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: Known for its high potency and selectivity towards p38 MAPK
Uniqueness of ML 3403
ML 3403 stands out due to its high potency and selectivity for p38 MAPK, with an IC50 value of 0.38 micromolar. It also exhibits low activity against hepatic cytochrome P450 enzymes, making it a safer option for therapeutic applications .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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